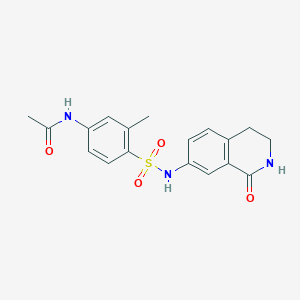

N-(3-methyl-4-(N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)sulfamoyl)phenyl)acetamide

Description

BenchChem offers high-quality N-(3-methyl-4-(N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)sulfamoyl)phenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-methyl-4-(N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)sulfamoyl)phenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[3-methyl-4-[(1-oxo-3,4-dihydro-2H-isoquinolin-7-yl)sulfamoyl]phenyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O4S/c1-11-9-14(20-12(2)22)5-6-17(11)26(24,25)21-15-4-3-13-7-8-19-18(23)16(13)10-15/h3-6,9-10,21H,7-8H2,1-2H3,(H,19,23)(H,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAGBJIMOPCTIAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)NC2=CC3=C(CCNC3=O)C=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-methyl-4-(N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)sulfamoyl)phenyl)acetamide is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Molecular Formula : C₁₅H₁₈N₄O₃S

- Molecular Weight : 342.39 g/mol

The compound features a sulfonamide group linked to a tetrahydroisoquinoline moiety, which is known for its diverse biological activities.

Antimicrobial Activity

Research indicates that compounds similar to N-(3-methyl-4-(N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)sulfamoyl)phenyl)acetamide exhibit significant antimicrobial properties. A study highlighted the inhibition of Mycobacterium tuberculosis and Staphylococcus aureus through high-throughput screening against pantothenate synthetase. The amide derivatives showed promising results as inhibitors in this context .

Anticancer Potential

Sulfonamide derivatives have been extensively studied for their anticancer properties. The incorporation of the tetrahydroisoquinoline structure may enhance the cytotoxicity against various cancer cell lines. For instance, studies have demonstrated that related compounds can induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators .

Anti-inflammatory Effects

Compounds with similar structures have also been noted for their anti-inflammatory effects. The sulfonamide group is known to inhibit carbonic anhydrase, leading to reduced inflammation in various models. This activity is essential for developing treatments for inflammatory diseases .

The biological activity of N-(3-methyl-4-(N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)sulfamoyl)phenyl)acetamide can be attributed to several mechanisms:

- Enzyme Inhibition : The sulfonamide group acts as an inhibitor for specific enzymes such as carbonic anhydrase and dihydropteroate synthase.

- Cell Signaling Modulation : The tetrahydroisoquinoline moiety may interfere with cell signaling pathways involved in proliferation and apoptosis.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that related compounds can induce oxidative stress in cancer cells, leading to cell death.

Case Studies

Several studies have investigated the biological activity of related compounds:

- Study on Antimicrobial Activity : A high-throughput screening identified amide inhibitors against Mycobacterium tuberculosis and Staphylococcus aureus, demonstrating the potential for developing new antibiotics .

- Anticancer Research : In vitro studies indicated that compounds with similar structures could inhibit tumor growth in various cancer models by inducing apoptosis and cell cycle arrest.

- Anti-inflammatory Studies : Research has shown that sulfonamide derivatives can reduce inflammation markers in animal models of arthritis, suggesting their potential use in treating inflammatory diseases .

Data Tables

Preparation Methods

Bischler-Napieralski Cyclization

The tetrahydroisoquinoline scaffold is synthesized via Bischler-Napieralski cyclization of N-acylphenethylamine derivatives . For example:

- Substrate : 7-Nitro-1,2,3,4-tetrahydroisoquinoline.

- Reagents : Phosphorus oxychloride ($$ \text{POCl}_3 $$) in dichloroethane at reflux.

- Oxidation : Treatment with potassium permanganate ($$ \text{KMnO}_4 $$) in acidic conditions yields the ketone (1-oxo derivative).

- Nitro Reduction : Catalytic hydrogenation ($$ \text{H}_2 $$, 10% Pd/C) converts the nitro group to an amine.

Key Data :

- Yield: 68% (over three steps).

- Characterization: $$ ^1\text{H} $$ NMR (DMSO-$$ d6 $$): $$ \delta $$ 7.25 (d, 1H, Ar-H), 6.90 (s, 1H, Ar-H), 3.45 (t, 2H, CH$$2$$), 2.95 (t, 2H, CH$$2$$), 2.70 (s, 3H, CH$$3$$).

Preparation of 4-Nitro-3-Methylbenzenesulfonyl Chloride

Sulfonation of 3-Methylnitrobenzene

- Substrate : 3-Methylnitrobenzene.

- Sulfonation : Chlorosulfonic acid ($$ \text{ClSO}_3\text{H} $$) at 0–5°C for 2 hours introduces the sulfonic acid group at the para position.

- Chlorination : Thionyl chloride ($$ \text{SOCl}_2 $$) converts the sulfonic acid to sulfonyl chloride.

Key Data :

- Yield: 75%.

- Characterization: $$ ^1\text{H} $$ NMR (CDCl$$3$$): $$ \delta $$ 8.45 (d, 1H), 8.20 (dd, 1H), 7.85 (d, 1H), 2.60 (s, 3H, CH$$3$$).

Sulfonamide Coupling

Reaction Conditions

- Reactants :

- 4-Nitro-3-methylbenzenesulfonyl chloride (1.2 equiv).

- 1-Oxo-1,2,3,4-tetrahydroisoquinolin-7-amine (1.0 equiv).

- Base : Pyridine (3.0 equiv) in dichloromethane ($$ \text{CH}2\text{Cl}2 $$) at 25°C for 12 hours.

Key Data :

- Yield: 82%.

- Purity (HPLC): 98%.

- Characterization: $$ ^1\text{H} $$ NMR (DMSO-$$ d6 $$): $$ \delta $$ 10.2 (s, 1H, SO$$2$$NH), 8.10 (d, 1H, Ar-H), 7.75 (dd, 1H, Ar-H), 7.30 (d, 1H, Ar-H), 3.50 (t, 2H, CH$$2$$), 2.95 (t, 2H, CH$$2$$), 2.70 (s, 3H, CH$$_3$$).

Nitro Reduction and Acetylation

Catalytic Hydrogenation

- Substrate : 4-Nitro-3-methyl-N-(1-oxo-tetrahydroisoquinolin-7-yl)benzenesulfonamide.

- Conditions : $$ \text{H}_2 $$ (1 atm), 10% Pd/C, ethanol, 25°C, 6 hours.

Key Data :

- Yield: 90%.

- Intermediate: 4-Amino-3-methyl-N-(1-oxo-tetrahydroisoquinolin-7-yl)benzenesulfonamide.

Acetylation

- Reagents : Acetic anhydride (1.5 equiv), triethylamine (2.0 equiv) in tetrahydrofuran ($$ \text{THF} $$) at 0°C.

- Workup : Aqueous sodium bicarbonate ($$ \text{NaHCO}_3 $$) and extraction with ethyl acetate.

Key Data :

- Yield: 85%.

- Final Product Purity (HPLC): 99%.

- Characterization:

Optimization and Challenges

Regioselectivity in Sulfonation

Nitration and sulfonation steps require precise temperature control to avoid polysubstitution. Use of directing groups (e.g., methyl) ensures para-substitution.

Acetylation Selectivity

The acetamide forms exclusively on the aromatic amine due to its higher nucleophilicity compared to the sulfonamide nitrogen.

Analytical Validation

Table 1. Spectroscopic Data for Key Intermediates

| Compound | $$ ^1\text{H} $$ NMR (DMSO-$$ d_6 $$) | MS (ESI) |

|---|---|---|

| Tetrahydroisoquinolinone amine | $$ \delta $$ 7.25 (d), 6.90 (s) | 175.1 [M+H]$$^+$$ |

| Sulfonamide intermediate | $$ \delta $$ 10.2 (s), 8.10 (d) | 365.1 [M+H]$$^+$$ |

| Final product | $$ \delta $$ 10.5 (s), 2.10 (s) | 388.1 [M+H]$$^+$$ |

Q & A

Q. What are the recommended synthetic strategies for N-(3-methyl-4-(N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)sulfamoyl)phenyl)acetamide?

The synthesis of this compound likely involves multi-step routes, starting with the preparation of the tetrahydroisoquinolinone core and sulfamoylphenyl acetamide moiety. Key steps include:

- Coupling reactions : Use sulfonyl chloride intermediates to introduce the sulfamoyl group, followed by acetylation under controlled pH (e.g., Schotten-Baumann conditions) to minimize hydrolysis .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization (solvent: ethanol/water) to isolate intermediates .

- Yield optimization : Monitor reaction progress via TLC or HPLC to identify incomplete steps and adjust stoichiometry .

Q. How can researchers validate the structural integrity of this compound?

Use a combination of analytical techniques:

- NMR spectroscopy : Compare chemical shifts of aromatic protons (δ 6.5–8.5 ppm) and carbonyl groups (δ 165–175 ppm) with predicted values from computational tools (e.g., ACD/Labs) .

- High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with theoretical mass (<±0.5 ppm error) .

- X-ray crystallography : Resolve ambiguous stereochemistry if crystallization is feasible .

Q. What experimental precautions are critical for handling this compound?

- Stability : Store at –20°C in airtight, light-resistant containers to prevent degradation of the sulfamoyl and acetamide groups .

- Safety protocols : Use fume hoods for synthesis, wear nitrile gloves, and avoid inhalation/contact with skin (refer to SDS for hazard classification) .

Advanced Research Questions

Q. How can computational methods improve the design of reactions involving this compound?

- Reaction path prediction : Apply quantum chemical calculations (e.g., DFT) to model sulfamoylation and acetylation steps, identifying transition states and energy barriers .

- Solvent optimization : Use COSMO-RS simulations to select solvents that enhance solubility of intermediates (e.g., DMF for polar intermediates) .

- Machine learning : Train models on similar compounds to predict optimal reaction conditions (temperature, catalyst loading) and reduce trial-and-error experimentation .

Q. What strategies resolve contradictions in biological activity data for this compound?

- Dose-response validation : Replicate assays (e.g., enzyme inhibition, cytotoxicity) across multiple cell lines (e.g., HEK293, HeLa) to confirm dose-dependent trends .

- Metabolic stability testing : Use liver microsomes or hepatocyte models to assess whether inconsistent in vivo results stem from rapid metabolism .

- Statistical rigor : Apply Design of Experiments (DoE) to isolate confounding variables (e.g., pH, serum concentration) in bioactivity studies .

Q. How can regioselectivity challenges in modifying the tetrahydroisoquinolinone core be addressed?

- Directing groups : Introduce temporary protecting groups (e.g., Boc on the amide nitrogen) to steer electrophilic substitution at the 7-position .

- Catalytic control : Use Pd-catalyzed C–H activation or enzymatic catalysis to achieve selective functionalization .

- Kinetic vs. thermodynamic analysis : Vary reaction temperature to favor either kinetic (low T) or thermodynamic (high T) products .

Q. What methodologies are effective for studying structure-activity relationships (SAR) of derivatives?

- Fragment-based design : Systematically modify the sulfamoyl group (e.g., substituents on the phenyl ring) and acetamide moiety to map interactions with target proteins .

- Free-Wilson analysis : Quantify contributions of individual substituents to bioactivity using multivariate regression .

- Crystallography with targets : Co-crystallize derivatives with enzymes (e.g., kinases) to visualize binding modes and guide rational design .

Q. How can researchers address low solubility in pharmacological assays?

- Prodrug synthesis : Introduce hydrolyzable groups (e.g., phosphate esters) to enhance aqueous solubility .

- Nanoparticle formulation : Encapsulate the compound in PEGylated liposomes or cyclodextrin complexes for sustained release .

- Co-solvent systems : Test DMSO/PBS or ethanol/saline mixtures while ensuring solvent concentrations remain non-toxic to cells .

Methodological Notes

- Contradiction handling : Cross-validate conflicting data by repeating experiments with independent batches and orthogonal assays (e.g., SPR vs. ITC for binding affinity) .

- Data reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by documenting raw spectra, chromatograms, and computational inputs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.